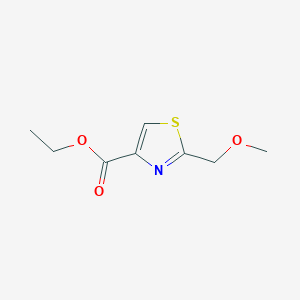

Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate

描述

属性

IUPAC Name |

ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-3-12-8(10)6-5-13-7(9-6)4-11-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRIWQCYMRUDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization to Form the 1,3-Thiazole Core

The thiazole ring is commonly prepared by cyclization of thiourea or thioamide derivatives with α-halo carbonyl compounds such as 2-chloroacetoacetate esters. For example, the reaction of thioacetamide with 2-chloroacetoacetic acid ethyl ester yields ethyl 1,3-thiazole-4-carboxylate derivatives. This step establishes the core heterocyclic structure with the carboxylate ester at position 4.

Introduction of the Methoxymethyl Group

The methoxymethyl substituent at position 2 of the thiazole ring is introduced via alkylation of the thiazole nitrogen or carbon atom. Alkylation reagents such as methoxymethyl chloride or bromide are used in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions typically involve heating at 80-85°C for several hours to achieve high conversion.

A typical alkylation procedure involves:

- Dissolving the thiazole ester precursor in DMF.

- Adding potassium carbonate as a base.

- Adding methoxymethyl halide dropwise.

- Heating the mixture to 80-85°C for 4-5 hours.

- Work-up by quenching with water and extraction with ethyl acetate.

- Purification by recrystallization or chromatography.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Cyclization (thioacetamide + 2-chloroacetoacetate ethyl ester) | Reflux in ethanol or DMF, 4-6 h | 85-90 | >98 | Formation of ethyl thiazole-4-carboxylate core |

| Alkylation with methoxymethyl halide | DMF, K2CO3, 80-85°C, 5 h | 80-88 | >95 | Introduction of methoxymethyl group at C-2 |

| Purification | Recrystallization from methanol or ethyl acetate | 90-95 | >98 | High purity product obtained |

Comparative Analysis with Related Compounds

化学反应分析

Types of Reactions

Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted thiazole derivatives.

科学研究应用

Chemistry

- Building Block for Synthesis : Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate serves as a key intermediate in synthesizing more complex thiazole derivatives. Its unique structure allows for various functional group modifications that can lead to new compounds with desirable properties.

Biology

- Biological Activity : Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Its thiazole ring is known to interact with biological targets such as enzymes and receptors, which may inhibit their activities or modulate biochemical pathways.

Medicine

- Pharmaceutical Development : The compound is being explored as a precursor for developing pharmaceutical agents targeting various diseases. Its ability to interact with molecular targets makes it a candidate for further modifications aimed at enhancing therapeutic efficacy.

Industry

- Agrochemicals and Specialty Chemicals : this compound finds applications in producing agrochemicals due to its potential biological activity. Additionally, it is used in the formulation of specialty chemicals that require specific reactivity or solubility properties.

作用机制

The mechanism of action of Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiazole ring is known to interact with various molecular targets, including proteins and nucleic acids, which can result in diverse biological effects.

相似化合物的比较

Substituent Variations at Position 2

The substituent at position 2 significantly impacts the compound’s physicochemical and biological properties. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methoxymethyl group (-CH2OCH3) is electron-donating, increasing electron density on the thiazole ring compared to nitro-substituted analogues (e.g., ). This may enhance nucleophilic reactivity.

- Synthetic Flexibility : Unlike the benzimidazolyl group (), the methoxymethyl substituent is less prone to steric hindrance, enabling easier functionalization at other positions.

Comparison with Analogues :

- Ethyl 2-aminothiazole-4-carboxylate (): Synthesized via condensation of ethyl 2-aminothiazole-4-carboxylate with aldehydes/ketones (e.g., 56% yield for 2b).

- Ethyl 2-(benzimidazol-2-yl)-1,3-thiazole-4-carboxylate () : Requires multi-step synthesis, including Suzuki coupling for aryl group introduction.

- Ethyl 2-(3-nitrobenzamido) derivatives () : Achieved via amidation reactions with nitrobenzoyl chlorides.

Spectroscopic and Physical Properties

生物活性

Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring structure that contributes to its biological activity. The thiazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, demonstrating effective inhibition:

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, and S. typhi .

- Comparison with Standard Antibiotics : Inhibition zone diameters were comparable to those of standard antibiotics like ceftriaxone, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cytotoxicity Testing : Using the MTT assay, this compound was tested against liver carcinoma cell lines (HEPG2). The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined through dose-response curves .

- Mechanism of Action : The compound may inhibit the activity of specific enzymes or proteins involved in cancer cell proliferation. Its thiazole structure allows interaction with nucleophilic sites on proteins, potentially leading to apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that the compound can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential therapeutic role in inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites .

- Receptor Interaction : It can also modulate receptor activities that influence cellular signaling pathways critical for growth and inflammation .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various thiazole derivatives included this compound. Results indicated that it effectively inhibited growth across multiple bacterial strains, supporting its use as a potential lead compound in antibiotic development.

Study 2: Anticancer Potential

In another research effort focused on anticancer agents, the compound was tested against several cancer cell lines. The findings revealed significant cytotoxic effects at low concentrations, reinforcing its potential application in cancer therapy.

常见问题

Q. What are the common synthetic routes for Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate?

The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example, ethyl 2-bromoacetate can react with thiourea derivatives under basic conditions to form the thiazole core, followed by methoxymethylation . Key steps include:

- Reaction Optimization : Use of anhydrous solvents (e.g., DMF) and controlled temperature (60–80°C) to prevent hydrolysis of the methoxymethyl group.

- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product.

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl bromoacetate, thiourea | 65–75% | |

| Methoxymethylation | Chloromethyl methyl ether, K₂CO₃ | 80–85% |

Q. Which spectroscopic techniques are recommended for structural characterization?

- NMR : ¹H and ¹³C NMR to confirm the methoxymethyl (-OCH₂O-) and ester (-COOEt) groups.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

- X-ray Diffraction : For crystallographic validation, using SHELX software for structure refinement .

Q. What safety protocols are essential during handling?

- GHS Classification : Category 4 acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .

- Waste Management : Neutralize acidic/by-product streams with bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products (e.g., hydrolysis or dimerization)?

- Solvent Choice : Non-polar solvents (e.g., toluene) reduce hydrolysis of the ester group.

- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization while suppressing side reactions .

- In Situ Monitoring : TLC or HPLC to track reaction progress and terminate before by-product formation .

Q. How can discrepancies between computational (DFT) and experimental spectral data be resolved?

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve agreement with experimental IR and NMR .

- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for dielectric environments .

| Discrepancy | Resolution Strategy |

|---|---|

| NMR chemical shift drift | Use higher basis sets (6-311+G**) |

| Vibrational mode mismatch | Anharmonic corrections in DFT |

Q. What experimental design considerations are critical for evaluating biological activity (e.g., antimicrobial assays)?

- Positive Controls : Compare with known thiazole-based antimicrobials (e.g., sulfathiazole).

- Dose-Response Curves : Use logarithmic concentrations (1–100 µM) to determine IC₅₀ values .

- Cytotoxicity Screening : Include mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

- Crystal Quality : Slow vapor diffusion (e.g., ether/pentane) improves crystal lattice formation.

- Data Interpretation : Address twinning or disorder using SHELXL’s TWIN/BASF commands .

- Thermal Motion : Low-temperature (100 K) data collection reduces atomic displacement errors .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on biological activity (e.g., varying IC₅₀ values)?

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Compound Purity : Verify via HPLC (>95%) to exclude impurities affecting activity .

- Cell Line Differences : Use isogenic cell panels to isolate genetic contributors to sensitivity .

Q. Why do computational models sometimes overestimate solubility or stability?

- Force Field Limitations : Switch from GAFF to OPLS4 for better solvation free energy predictions.

- Degradation Pathways : Include accelerated stability studies (40°C/75% RH) to validate shelf-life predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。